P2Y1 Receptor Affinity and Functional Antagonism Potency vs. MRS2500, MRS2279, and A3P5PS
MRS2179 binds the P2Y1 receptor with moderate affinity (Kb = 100–102 nM; pA2 = 6.99) and acts as a competitive antagonist. This potency is approximately 100-fold lower than that of the (N)-methanocarba nucleotide MRS2500 (Ki = 0.78 nM) and 40-fold lower than MRS2279 (Ki = 2.5 nM), but 20-fold higher than the early-generation antagonist A3P5PS (pKB = 6.46, corresponding to Ki ≈ 350 nM) [1]. For experimental protocols requiring reversible blockade and avoidance of pseudo-irreversible receptor occupancy, the moderate affinity of MRS2179 enables predictable concentration-dependent inhibition with straightforward washout recovery.
| Evidence Dimension | P2Y1 receptor equilibrium dissociation constant (Kb/Ki) and functional antagonism potency (pA2/pKB) |
|---|---|
| Target Compound Data | Kb = 100–102 nM; pA2 = 6.99 (turkey erythrocyte P2Y1 receptor) |
| Comparator Or Baseline | MRS2500: Ki = 0.78 nM (recombinant human P2Y1); MRS2279: Ki = 2.5 nM, pKB = 8.10 (human P2Y1); A3P5PS: pKB = 6.46 (human P2Y1) |
| Quantified Difference | MRS2179 is ~100-fold less potent than MRS2500, ~40-fold less potent than MRS2279, and ~5-fold more potent than A3P5PS |
| Conditions | Radioligand binding (e.g., [33P]MRS2179) and functional assays (inositol phosphate accumulation, calcium mobilization) in recombinant human P2Y1-expressing 1321N1 astrocytoma cells and turkey erythrocyte membranes |
Why This Matters
Moderate P2Y1 affinity positions MRS2179 as an optimal pharmacological tool when sub-nanomolar irreversible-like occupancy (as with MRS2500) would preclude washout recovery or blur concentration–response relationships.
- [1] Boyer, J. L., Romero-Avila, T., Schachter, J. B., & Harden, T. K. (1996). Identification of competitive antagonists of the P2Y1 receptor. Molecular Pharmacology, 50(5), 1323–1329. A3P5PS pKB = 6.46. View Source
